N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-10-21-7-8-25(10)15-6-4-12(23-24-15)16(26)22-13-9-11(17(18,19)20)3-5-14(13)27-2/h3-9H,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHKRPHKDVTURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Methoxy-Trifluoromethylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-trifluoromethylbenzene derivative is reacted with a suitable leaving group on the pyridazine ring.
Attachment of the Methyl-Imidazolyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where the imidazole derivative is coupled to the pyridazine core.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated flow reactors for continuous synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitrogens in the pyridazine ring or the imidazole group, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a trifluoromethylbenzaldehyde derivative, while reduction of the pyridazine ring could produce a dihydropyridazine compound.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Pyridazine Carboxamides with Adamantyl Groups
Compounds such as N-(Adamantan-2-yl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide (11d) share the pyridazine carboxamide core but replace the methoxy-trifluoromethylphenyl group with adamantane. Adamantane enhances lipophilicity and may improve blood-brain barrier penetration, whereas the methoxy-trifluoromethylphenyl group in the target compound likely enhances aromatic stacking interactions with protein targets .
Triazole- and Morpholino-Substituted Derivatives
In 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide, the pyridazine core is modified with a triazole ring and deuterated methyl group. This substitution pattern contrasts with the target compound’s imidazole group, which may alter hydrogen-bonding capabilities and metabolic stability .
Physicochemical Properties
| Compound Name | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| Target Compound | Not reported | Not reported | 2-methoxy-5-(trifluoromethyl)phenyl, 2-methylimidazole |
| N-(Adamantan-2-yl)-6-(cyclopentylamino)-5-(trifluoromethyl)pyridazine-3-carboxamide (11c) | 135–136 | 36 | Adamantyl, cyclopentylamino |
| N-(Adamantan-2-yl)-6-morpholino-5-(trifluoromethyl)pyridazine-3-carboxamide (11d) | 177–178 | 50 | Adamantyl, morpholino |
Table 1: Comparative physicochemical data for pyridazine carboxamides. However, substituents like adamantane (11c, 11d) correlate with higher melting points (>135°C), suggesting enhanced crystallinity compared to the target compound’s methoxy-trifluoromethylphenyl group .
Biological Activity
N-(2-methoxy-5-(trifluoromethyl)phenyl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:
- Pyridazine core : Provides a framework for interaction with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Imidazole moiety : Known for its role in various biological processes, including enzyme inhibition.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related compounds displayed IC50 values in the low micromolar range against human cervical carcinoma (HeLa) and leukemia cells (CEM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | CEM | 9.6 |
| This compound | TBD | TBD |
Antiviral Activity
The imidazole and pyridazine rings are known to possess antiviral properties. Research has shown that similar compounds can inhibit viral replication by targeting specific viral enzymes such as RNA polymerases . The potential of this compound as an antiviral agent warrants further investigation.
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Kinases : Many heterocycles inhibit kinase activity, which is crucial for cell signaling and proliferation.
- Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis, leading to reduced cell viability.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Pyridazine Derivatives : This study evaluated the anticancer effects of various pyridazine derivatives, noting significant cytotoxicity against HeLa cells .
- Imidazole-Based Compounds : Research highlighted the antiviral efficacy of imidazole derivatives against HIV and other viruses, suggesting a potential pathway for this compound in antiviral therapy .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step procedures, including condensation reactions for pyridazine core formation and nucleophilic substitutions to introduce the imidazole and trifluoromethylphenyl moieties. Key factors include solvent choice (e.g., dimethylformamide for solubility, dichloromethane for purification), temperature control (reflux vs. room temperature), and catalyst selection (e.g., triethylamine for cyclization). Optimized conditions can improve yields by 20–30% .
Q. What spectroscopic techniques are essential for structural characterization?
Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, reverse-phase HPLC with UV detection is recommended .
Q. What in vitro models are appropriate for initial biological screening?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) due to the compound’s imidazole-pyridazine scaffold. Antimicrobial activity can be screened using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) models. Cytotoxicity studies in cancer cell lines (e.g., HeLa, MCF-7) should employ MTT or resazurin assays .
Q. What stability studies are required under different storage conditions?
Conduct accelerated stability testing at 40°C/75% relative humidity for 6 months. Monitor degradation via HPLC and identify byproducts using LC-MS. Lyophilization in argon atmosphere improves long-term storage stability .
Advanced Research Questions
Q. How can computational methods predict biological targets, and what validation strategies are recommended?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger) can identify potential kinase targets. Validate predictions with surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement. Cross-validate using siRNA knockdowns .
Q. What strategies address solubility challenges in bioactivity assays?
Use co-solvents (≤5% DMSO) with surfactants (e.g., Tween-80) or cyclodextrin-based formulations. For in vivo studies, employ lipid nanoparticles or PEGylation. Solubility can be quantitatively assessed via shake-flask method with UV-Vis spectroscopy .
Q. How should researchers resolve contradictory bioactivity data across experimental models?
Systematically compare assay conditions (e.g., ATP concentrations in kinase assays). Use orthogonal assays (e.g., Western blotting vs. ELISA for protein quantification). Control for cell-line-specific factors (e.g., efflux pump expression) via ABC transporter inhibition studies .
Q. What are best practices for optimizing selectivity against related targets?
Perform structure-activity relationship (SAR) studies with focused libraries. Replace the 2-methylimidazole group with bioisosteres (e.g., triazoles) to reduce off-target kinase binding. Use kinome-wide profiling (e.g., KINOMEscan) to assess selectivity .
Q. How can isotope labeling track metabolic fate in vivo?
Synthesize a 14C-labeled analog at the pyridazine carbonyl group. Administer intravenously to rodents and analyze metabolites via LC-MS/MS. Compare pharmacokinetic profiles in plasma, liver, and kidney tissues .
Q. What structural features influence pharmacodynamics and metabolic stability?
The trifluoromethyl group enhances metabolic resistance by blocking cytochrome P450 oxidation. The 2-methoxyphenyl moiety improves membrane permeability, while the imidazole ring facilitates hydrogen bonding with kinase ATP pockets. Replace labile methyl groups with deuterated analogs to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
